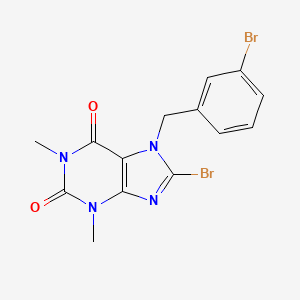
8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H12Br2N4O2 and its molecular weight is 428.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its activity.
Chemical Structure and Properties
The compound's IUPAC name is 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6-dione. Its molecular formula is C16H16Br2N4O2 with a molecular weight of approximately 426.13 g/mol. The structure features a purine core with brominated aromatic substitutions that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16Br2N4O2 |
| Molecular Weight | 426.13 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the bromination of a suitable precursor followed by alkylation reactions. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of bromine atoms enhances binding affinity to these targets, potentially modulating their activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes including inflammation and cell proliferation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The structural modifications provided by the brominated benzyl group are believed to enhance its cytotoxic effects against tumor cells.
Case Studies
Several studies have investigated the biological effects of similar purine derivatives:
- Inhibition of Phosphodiesterase : A study demonstrated that brominated purines effectively inhibit PDE activity, leading to increased levels of cAMP in human cell lines, which is associated with anti-inflammatory effects .
- Antitumor Effects : In vitro assays revealed that compounds with similar structures reduced cell viability in breast cancer cells by promoting apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Other research highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these purines could play a role in treating neurodegenerative diseases .
属性
IUPAC Name |
8-bromo-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAJYWGWNKJSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














